N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide
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Overview
Description
N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and an ethylphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the ethylphenyl carbamoyl group. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and piperidine-based molecules. Examples include:
- Thiazolopyrimidine analogs with different substituents.
- Piperidine derivatives with varying functional groups.
Uniqueness
N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H28N6O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-(2-ethylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O3S/c1-3-15-8-5-6-10-17(15)26-18(30)13-29-14-25-20-19(22(29)32)33-23(27-20)28-11-7-9-16(12-28)21(31)24-4-2/h5-6,8,10,14,16H,3-4,7,9,11-13H2,1-2H3,(H,24,31)(H,26,30) |
InChI Key |
OLIFULNSACVSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NCC |
Origin of Product |
United States |
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